

# Chemical properties and structure of Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub>

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## Compound of Interest

Compound Name: Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub>

Cat. No.: B1324500

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An In-depth Technical Guide to Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub>

## Introduction

Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub> is the sodium salt of acetic acid, isotopically labeled with carbon-13 at both the carboxyl and methyl positions. This stable, non-radioactive isotope labeling makes it an invaluable tracer for metabolic research.[1][2] It is frequently utilized in studies involving metabolic flux analysis (MFA), allowing researchers to track the metabolic fate of acetate through various biochemical pathways.[1][3] Its applications are prominent in cancer metabolism research, drug development, and in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based metabolomics.[4][5][6] The compound serves as a powerful tool to elucidate the activity of pathways such as the Krebs cycle (TCA cycle) and fatty acid synthesis.[7][8]

## Chemical Structure and Properties

Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub> is structurally identical to its unlabeled counterpart, with the exception that both carbon atoms are the <sup>13</sup>C isotope instead of the naturally abundant <sup>12</sup>C. This substitution results in an increased molecular weight, which is key to its utility as a tracer in mass spectrometry.

Structure:

- Molecular Formula: <sup>13</sup>C<sub>2</sub>H<sub>3</sub>NaO<sub>2</sub>[9]

- SMILES: [13CH3]--INVALID-LINK--[O-].[Na+][\[10\]](#)
- InChI Key: VMHLLURERBWHNL-AWQJXPNKSA-M[\[10\]](#)

The molecule consists of a sodium cation ( $\text{Na}^+$ ) ionically bonded to the acetate anion ( $^{13}\text{CH}_3^{13}\text{COO}^-$ ).

## Data Presentation

Quantitative data for Sodium Acetate-1,2- $^{13}\text{C}_2$  is summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	Sodium [1,2- $^{13}\text{C}_2$ ]ethanoate	N/A
Synonyms	Sodium [ $^{13}\text{C}_2$ ]-Acetate, Acetic- $^{13}\text{C}_2$ Acid Sodium Salt	<a href="#">[9]</a>
CAS Number	56374-56-2	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Molecular Formula	$^{13}\text{C}_2\text{H}_3\text{NaO}_2$	<a href="#">[9]</a>
Molecular Weight	84.02 g/mol	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Appearance	White solid / powder	<a href="#">[2]</a>
Melting Point	>300 °C (decomposes)	<a href="#">[2]</a> <a href="#">[11]</a>
Storage Temperature	Room temperature, protect from light and moisture	<a href="#">[5]</a> <a href="#">[12]</a>

Table 2: Computed Properties

Property	Value	Source(s)
Exact Mass	84.00978329 Da	[13]
Monoisotopic Mass	84.00978329 Da	[13]
Complexity	34.6	[2][13]
Hydrogen Bond Acceptor Count	2	[2]
Heavy Atom Count	5	[2]

## Experimental Protocols

A primary application of Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub> is in stable isotope tracing studies to quantify metabolic fluxes. Below is a representative protocol for a cell-based metabolic flux analysis experiment.

### Protocol: <sup>13</sup>C Metabolic Flux Analysis in Cultured Cells

1. Objective: To trace the incorporation of acetate-derived carbon into central metabolic pathways, such as the Krebs cycle, and quantify the relative pathway fluxes.

#### 2. Materials:

- Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub> (e.g., Cambridge Isotope Laboratories, CLM-440)[5]
- Cell line of interest (e.g., cancer cell line, primary cells)
- Appropriate cell culture medium, dialyzed fetal bovine serum (to minimize unlabeled acetate)
- Cell culture flasks, plates, and incubator
- Quenching solution (e.g., 80:20 Methanol:Water at -80°C)
- Scraping tools for cell harvesting
- Centrifuge capable of reaching low temperatures

- Lyophilizer or vacuum concentrator
- Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

### 3. Methodology:

- Cell Seeding and Growth:
  - Culture cells under standard conditions to achieve the desired confluence (typically 80-90%).
  - Ensure a sufficient number of cells for robust metabolite detection.
- Isotope Labeling:
  - Prepare the labeling medium by supplementing the base medium with Sodium Acetate-1,2-<sup>13</sup>C<sub>2</sub> at a known concentration (e.g., 1-5 mM).
  - Aspirate the standard growth medium from the cells.
  - Gently wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled substrates.
  - Add the pre-warmed <sup>13</sup>C-labeling medium to the cells.
  - Incubate the cells for a time course determined by the expected rate of metabolism. The goal is to reach an isotopic steady-state for the metabolites of interest.[\[14\]](#)
- Metabolite Extraction:
  - To halt all enzymatic activity, rapidly quench the cells. Place the culture plate on dry ice and aspirate the labeling medium.
  - Immediately add ice-cold quenching solution (e.g., -80°C 80% methanol) to the plate.
  - Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.

- Centrifuge the cell extract at a high speed and low temperature (e.g., 16,000 x g, 4°C) to pellet protein and cell debris.
- Transfer the supernatant, which contains the polar metabolites, to a new tube.
- Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.
- Sample Analysis by MS:
  - Derivatize the dried metabolites if required for GC-MS analysis to make them volatile.
  - Reconstitute the sample in an appropriate solvent for LC-MS or GC-MS analysis.
  - Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., citrate, glutamate, malate). The MID reveals the abundance of molecules with 0, 1, 2, or more  $^{13}\text{C}$  atoms.
- Data Analysis and Flux Calculation:
  - Correct the raw MID data for the natural abundance of  $^{13}\text{C}$ .
  - Use the corrected MIDs and a metabolic network model to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).<sup>[15]</sup> The labeling patterns in metabolites like glutamate and succinyl-CoA provide critical information on the activity of the Krebs cycle.<sup>[7][8]</sup>

## Visualization of Workflows and Pathways

### Experimental Workflow Diagram

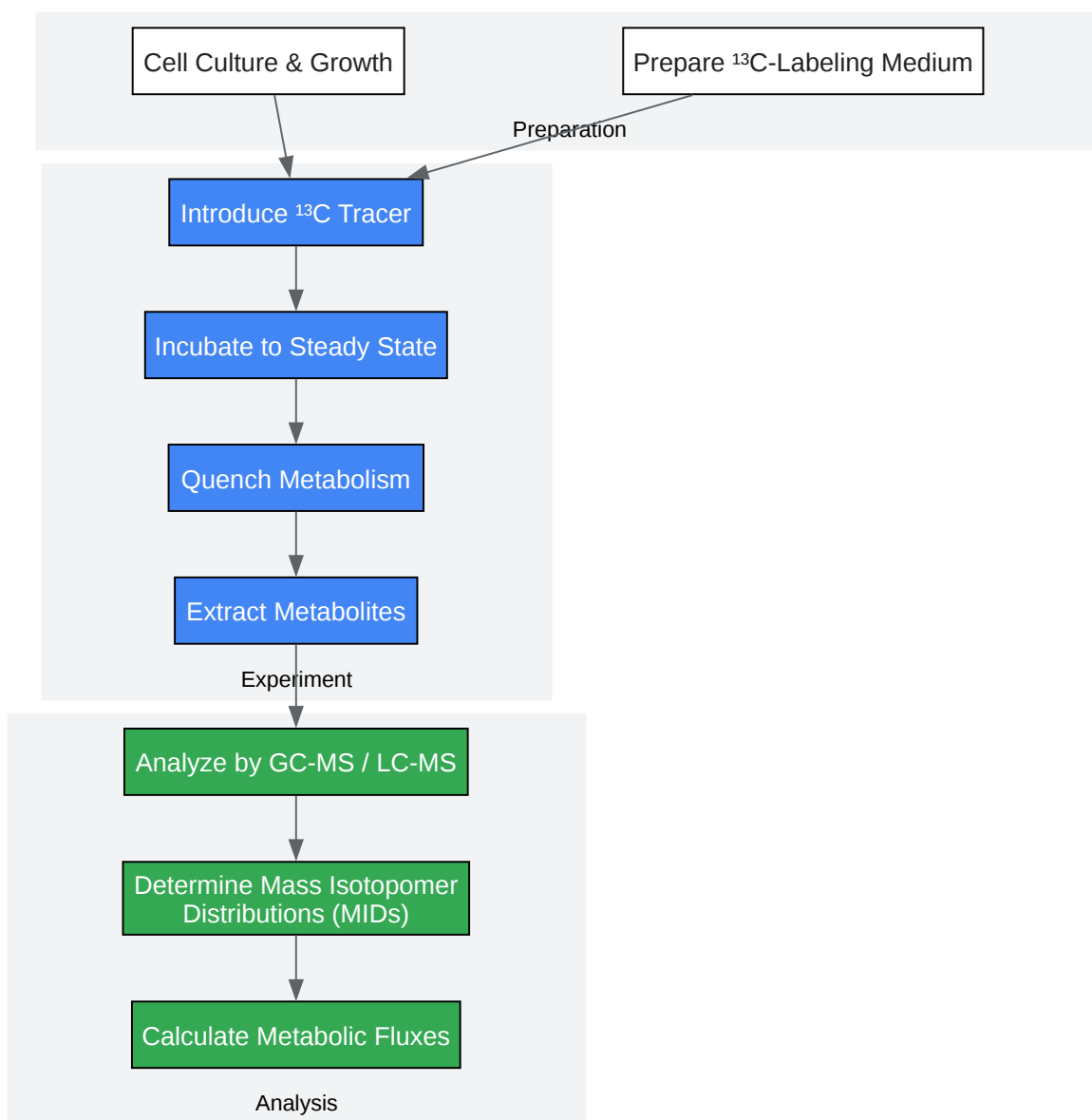


Figure 1: Experimental Workflow for  $^{13}\text{C}$  Metabolic Flux Analysis

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Caption: A flowchart of a typical  $^{13}\text{C}$  metabolic flux analysis experiment.

Metabolic Tracing Diagram

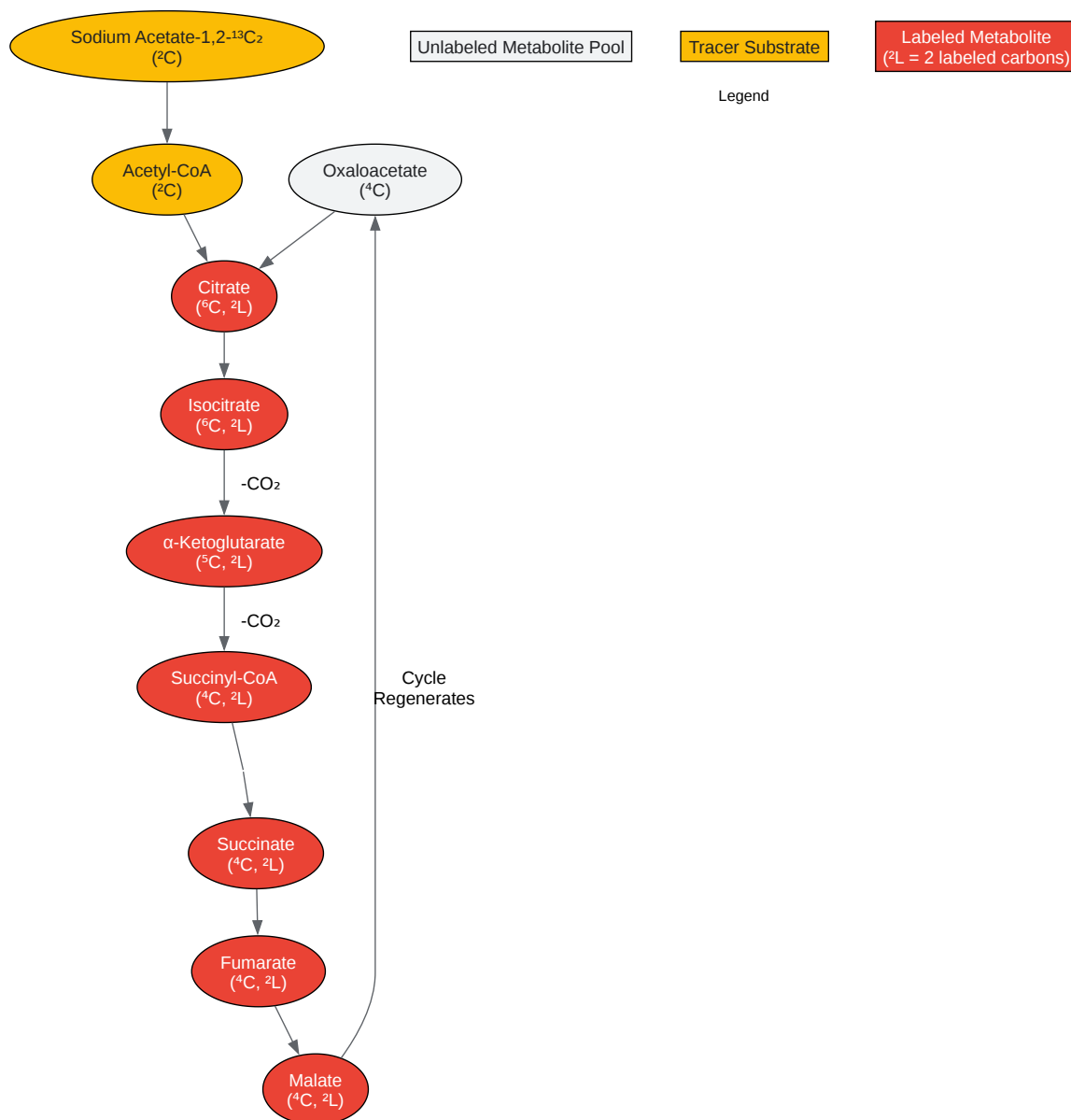


Figure 2: Tracing  $^{13}C$  from Acetate into the Krebs Cycle (First Turn)

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Caption: The metabolic fate of  $^{13}C$  labels from acetate in the Krebs cycle.

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